molecular formula C12H12N2O3 B2978763 1-[(3-methylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid CAS No. 1006487-31-5

1-[(3-methylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid

Cat. No.: B2978763
CAS No.: 1006487-31-5
M. Wt: 232.239
InChI Key: RESMIWWHUGFINJ-UHFFFAOYSA-N
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Description

1-[(3-methylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 of the ring. This particular compound features a pyrazole ring substituted with a 3-methylphenoxy group and a carboxylic acid group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-methylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid typically involves the following steps:

  • Formation of the Pyrazole Core: The pyrazole ring can be synthesized through the reaction of hydrazine with β-diketones or β-ketoesters under acidic conditions.

  • Introduction of the 3-Methylphenoxy Group: The 3-methylphenoxy group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the pyrazole ring is replaced by the 3-methylphenoxy moiety.

  • Carboxylation: The carboxylic acid group at the 3-position can be introduced through oxidation reactions or by using carboxylating agents.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors or batch reactors, optimizing reaction conditions such as temperature, pressure, and catalysts to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 1-[(3-methylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives such as pyrazole-3-carboxylic acid derivatives.

  • Reduction: Reduction reactions can be performed to reduce the carboxylic acid group to alcohols or other functional groups.

  • Substitution: Nucleophilic substitution reactions can be used to introduce different substituents on the pyrazole ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles such as alkyl halides, alcohols, and amines can be used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Pyrazole-3-carboxylic acid derivatives.

  • Reduction Products: Alcohols or other reduced derivatives.

  • Substitution Products: Substituted pyrazole derivatives.

Scientific Research Applications

1-[(3-methylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid has various scientific research applications, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.

  • Medicine: Studied for its pharmacological properties, including anti-inflammatory, analgesic, and antipyretic effects.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. For example, it may interact with enzymes or receptors, leading to biological responses. The exact mechanism of action depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-[(3-methylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid can be compared with other similar compounds, such as:

  • Pyrazole-3-carboxylic acid derivatives: These compounds share the pyrazole core but differ in their substituents.

  • Phenol derivatives: Compounds containing phenol groups with different substituents.

  • Carboxylic acid derivatives: Other carboxylic acids with varying functional groups.

The uniqueness of this compound lies in its specific combination of the pyrazole ring, the 3-methylphenoxy group, and the carboxylic acid group, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

1-[(3-methylphenoxy)methyl]pyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-9-3-2-4-10(7-9)17-8-14-6-5-11(13-14)12(15)16/h2-7H,8H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RESMIWWHUGFINJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCN2C=CC(=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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